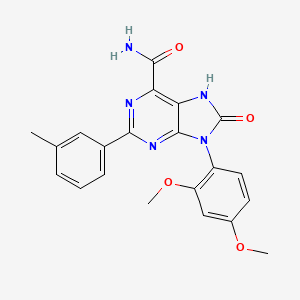

![molecular formula C21H11ClN2O3 B2856244 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-23-2](/img/structure/B2856244.png)

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

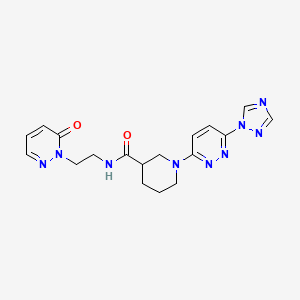

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a benzo[f]chromen-3-one group, which is a type of chromene, a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. The 1,2,4-oxadiazole ring is attached to the 3-position of the benzo[f]chromen-3-one group. The 4-chlorophenyl group is attached to the 3-position of the 1,2,4-oxadiazole ring .Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural analysis of similar compounds reveals intricate molecular interactions that contribute to their stability and reactivity. For instance, a study by Baral, Nayak, Pal, and Mohapatra (2018) on a compound closely related to the title molecule demonstrated the formation of two-dimensional sheets through C—H⋯O and C—H⋯Cl hydrogen bonds, further stabilized by offset π–π stacking interactions. This structural configuration suggests potential applications in material science and molecular engineering due to the compound's ability to form stable molecular assemblies (Nilofar Baral et al., 2018).

Antimicrobial and Antifungal Activities

Compounds bearing the 1,2,4-oxadiazole and chromenone moieties have been evaluated for their antimicrobial and antifungal activities. Bhat, Al-Omar, and Siddiqui (2013) synthesized a series of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. A. Bhat, M. Al-Omar, N. Siddiqui, 2013).

Cytotoxic Activities

The cytotoxic activities of 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety, related to the structural framework of the query compound, have been explored by Mahmoodi and colleagues (2010). They discovered compounds exhibiting potent activity against cancer cell lines such as nasopharyngeal epidermoid carcinoma KB and breast cancer cells MCF-7. This research underscores the potential of such compounds in anticancer drug development (M. Mahmoodi et al., 2010).

Catalytic Applications in Heterocyclic Synthesis

The catalytic role of metal oxide nanoparticles in synthesizing heterocyclic compounds, including chromenes, was demonstrated by Abdolmohammadi (2018). This study employed TiO2 NPs-coated carbon nanotubes to catalyze the synthesis of benzopyrano[b]benzopyranones and xanthenols in water, showcasing an environmentally friendly and efficient method for producing heterocyclic scaffolds with potential pharmacological activities (Shahrzad Abdolmohammadi, 2018).

Future Directions

The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, these compounds could be evaluated for their potential as antimicrobial agents, especially considering the increasing problem of antibiotic resistance . Additionally, their synthesis methods could be optimized to increase yield and reduce environmental impact .

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as antioxidant activity

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antioxidant activity

properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClN2O3/c22-14-8-5-13(6-9-14)19-23-20(27-24-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIXSDQDGHNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856175.png)

![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)

![4-{2-cyano-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide](/img/structure/B2856180.png)

![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)

![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)